molecular formula C27H39N3O9S3 B593293 NecroX-5

NecroX-5

カタログ番号: B593293
分子量: 645.8 g/mol
InChIキー: ZWWWDIWEZYRVMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Necrox-5 (methanesulfonate) has a wide range of scientific research applications, including:

Safety and Hazards

NecroX-5 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to skin, eyes, and respiratory tract . It is not flammable or combustible .

準備方法

合成経路と反応条件

反応条件は、通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの有機溶媒の使用を伴い、反応は望ましくない副反応を防ぐために制御された温度と不活性雰囲気下で行われます .

工業生産方法

ネクロックス-5 (メタンスルホン酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大規模な反応器の使用と反応条件の正確な制御が含まれ、高収率と純度が保証されます。 最終製品は通常、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類

ネクロックス-5 (メタンスルホン酸塩)は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウム、および置換反応のためのさまざまなハロゲン化剤が含まれます。 反応は通常、制御された温度で、触媒の存在下で行われ、反応速度が向上します .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、還元反応はネクロックス-5 (メタンスルホン酸塩)の還元された形態を生成する可能性があります .

科学研究の応用

ネクロックス-5 (メタンスルホン酸塩)は、以下を含む幅広い科学研究の応用を持っています。

特性

IUPAC Name

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWDIWEZYRVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of NecroX-5?

A1: this compound primarily acts as a mitochondrial reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress-induced damage. [, , , ] It has also been shown to inhibit the mitochondrial calcium uniporter, preventing mitochondrial calcium overload. [, ]

Q2: What are the downstream effects of this compound's ROS scavenging activity?

A2: By scavenging mitochondrial ROS, this compound prevents the collapse of mitochondrial membrane potential, improves mitochondrial oxygen consumption, and limits myocardial damage during hypoxia/reoxygenation injury. [, ] It also inhibits NLRP3 inflammasome activation, reducing the release of pro-inflammatory cytokines like IL-1β. [, , ]

Q3: How does this compound impact cell death pathways?

A3: this compound has been shown to inhibit both necrosis and necroptosis, pathological forms of cell death. [, , , ] This effect is particularly relevant in models of ischemia-reperfusion injury. [, ] It can also influence apoptosis, depending on the specific cell type and insult. [, ]

Q4: Does this compound affect cellular signaling pathways?

A4: Yes, research indicates that this compound modulates various signaling pathways. For instance, it suppresses the TNFα/Dcn/TGFβ1/Smad2 pathway, contributing to its anti-inflammatory and anti-fibrotic effects. [] It has also been shown to inhibit the AKT pathway by reducing intracellular calcium levels, leading to decreased cancer cell migration. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it is a derivative of cyclopentylamino carboxymethylthiazolylindole (NecroX). [] Further research and access to the full chemical structure are needed for a definitive answer.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not provide any information on the spectroscopic data of this compound.

Q7: Are there studies on the material compatibility and stability of this compound for different applications?

A7: The provided research focuses on the biological activity of this compound. Information on material compatibility and stability for non-biological applications is not discussed.

Q8: Does this compound exhibit any catalytic properties?

A8: The provided abstracts do not indicate any catalytic properties associated with this compound. Its primary mode of action revolves around its antioxidant and cell signaling modulation capabilities.

Q9: Have computational methods been used to study this compound?

A9: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models to study this compound.

Q10: How stable is this compound under various storage conditions?

A10: The abstracts do not provide information on the stability of this compound under various storage conditions.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A11: The provided abstracts are focused on the therapeutic potential of this compound and do not include information regarding specific SHE regulations.

Q12: What is the ADME profile (absorption, distribution, metabolism, excretion) of this compound?

A12: The provided research primarily focuses on the in vitro and in vivo effects of this compound. Details about its ADME profile are not extensively discussed.

Q13: What is the in vivo efficacy of this compound in preclinical models?

A15: this compound has demonstrated efficacy in various preclinical models, including: * Acute lung injury: Reduces lung inflammation, plasma exudation, and histologic changes in LPS-induced lung injury models. [, ] * Retinal degeneration: Protects retinal neurons and improves retinal function in rodent models induced by N-methyl-N-nitrosourea and blue light exposure. [] * Ischemic reperfusion injury: Improves flap survival and reduces inflammation in a rat skin flap model. [] * Hypertension: Attenuates the development of hypertension in male spontaneously hypertensive rats. [, ] * Breast cancer metastasis: Inhibits lung metastasis and cell migration in a mouse model. []

Q14: Have any clinical trials been conducted with this compound?

A14: The provided abstracts do not mention any clinical trials conducted with this compound.

Q15: Are there known resistance mechanisms to this compound?

A15: The development of resistance to this compound is not discussed in the provided abstracts.

Q16: What is the toxicological profile of this compound?

A16: The provided abstracts primarily focus on the therapeutic potential of this compound. While no severe adverse effects are reported, comprehensive toxicological data and long-term effect studies are not discussed.

Q17: Are there any identified biomarkers for this compound efficacy or toxicity?

A17: The provided research does not identify specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects of this compound.

Q18: What analytical methods are used to characterize and quantify this compound?

A18: Details regarding the specific analytical methods used for characterizing and quantifying this compound are not provided in the abstracts.

Q19: What quality control measures are in place for this compound development and manufacturing?

A19: The abstracts do not provide information on quality control and assurance measures for this compound.

Q20: Does this compound elicit any immunogenic or immunological responses?

A20: The abstracts do not mention any information about this compound's potential to induce an immune response.

Q21: Does this compound interact with drug transporters?

A21: Information about this compound's interactions with drug transporters is not found within the provided abstracts.

Q22: Can this compound induce or inhibit drug-metabolizing enzymes?

A22: The provided research does not discuss any potential for this compound to induce or inhibit drug-metabolizing enzymes.

Q23: What is the biocompatibility and biodegradability profile of this compound?

A23: While the research highlights the protective effects of this compound in various biological systems, specific details regarding its biocompatibility and biodegradability are not explicitly provided.

Q24: Are there specific strategies for recycling or managing this compound waste?

A24: The abstracts focus on the therapeutic potential of this compound and do not discuss strategies for its recycling or waste management.

Q25: What research infrastructure and resources are crucial for advancing this compound research?

A25: While not explicitly stated in the abstracts, crucial resources for further research would include: * Access to the full chemical structure and synthesis protocols for this compound. * Standardized in vitro and in vivo models for studying various disease conditions. * High-throughput screening platforms for evaluating the activity of this compound and its analogs. * Advanced imaging techniques to monitor real-time drug distribution and target engagement.

Q26: What are the historical milestones in this compound research?

A26: The provided abstracts represent a snapshot of current research on this compound. Specific historical milestones or a detailed timeline of its development are not provided.

Q27: What are the potential cross-disciplinary applications of this compound?

A31: Given its protective effects against oxidative stress and modulation of inflammation and fibrosis, this compound holds potential for cross-disciplinary applications in: * Cardiology: Treatment of ischemia-reperfusion injury, heart failure, and other cardiovascular diseases. [, , ] * Pulmonology: Management of acute lung injury, acute respiratory distress syndrome, and pulmonary fibrosis. [, , , ] * Neurology: Treatment of neurodegenerative diseases such as Parkinson's disease and retinal degeneration. [, , ] * Oncology: Adjuvant therapy to prevent metastasis and improve the efficacy of existing cancer treatments. [, ] * Dermatology: Treatment of inflammatory skin conditions like atopic dermatitis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。